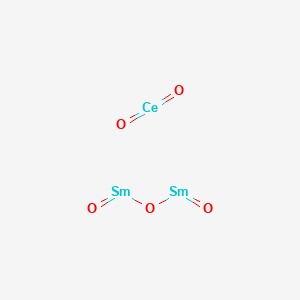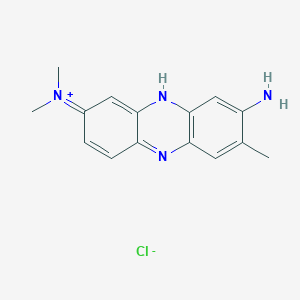
Tetraammineplatinum(II) hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammineplatinum(II) hydrogen carbonate is a coordination compound with the chemical formula Pt(NH3)42. It is a platinum-based compound where the central platinum ion is coordinated to four ammonia molecules and two bicarbonate ions. This compound is known for its stability and is often used in various chemical processes and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tetraammineplatinum(II) hydrogen carbonate typically involves the reaction of a platinum salt, such as potassium chloroplatinite or ammonium chloroplatinite, with ammonia and bicarbonate ions. The process can be summarized in the following steps :
Dissolution of Platinum Salt: Potassium chloroplatinite or ammonium chloroplatinite is dissolved in deionized water and heated to boiling.
Addition of Ammonia: A strong ammonia water solution is slowly added to the boiling platinum salt solution, resulting in a colorless solution.
Formation of Tetraammineplatinum Complex: Ammonium bicarbonate or potassium bicarbonate is added to the solution, leading to the formation of a coarse this compound product.
Purification: The coarse product is further purified by dissolving it in deionized water, followed by the addition of a saltpeter solution and further heating. The mixture is cooled, and additional ammonium bicarbonate or potassium bicarbonate is added to precipitate the pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process is designed to ensure high yield and purity, making it suitable for various industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetraammineplatinum(II) hydrogen carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The ammonia ligands can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands such as chloride ions or phosphines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) compounds, while reduction may produce platinum(0) or platinum(II) compounds .
Aplicaciones Científicas De Investigación
Tetraammineplatinum(II) hydrogen carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer treatment and other medical applications.
Industry: It is used in the production of supported catalysts for various industrial processes, including automotive and chemical manufacturing
Mecanismo De Acción
The mechanism of action of Tetraammineplatinum(II) hydrogen carbonate involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects. The ammonia ligands and bicarbonate ions play a crucial role in stabilizing the platinum ion and facilitating its interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tetraammineplatinum(2+) acetate: Pt(NH3)42
Tetraammineplatinum(2+) chloride: [Pt(NH3)4]Cl2
Tetraammineplatinum(2+) hydroxide: Pt(NH3)42
Tetraammineplatinum(2+) nitrate: Pt(NH3)42
Uniqueness
Tetraammineplatinum(II) hydrogen carbonate is unique due to its specific coordination environment and the presence of bicarbonate ions. This makes it particularly stable and suitable for various applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
azane;hydrogen carbonate;platinum(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGOCCWMKLVVSM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].N.N.N.N.[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H14N4O6Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)






![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)
